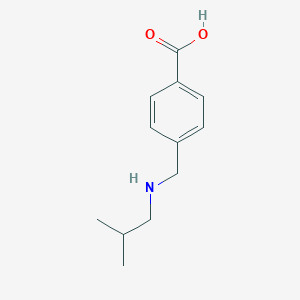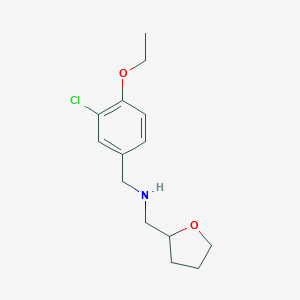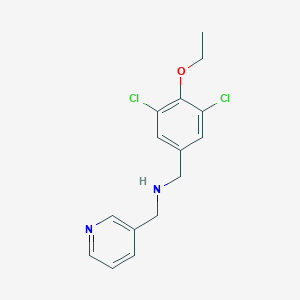![molecular formula C20H24ClNO3 B275585 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Mécanisme D'action
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway. By inhibiting BTK, N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of B-cells. Additionally, N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has also been shown to reduce the production of inflammatory cytokines in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has several advantages as a potential therapeutic agent, including its high selectivity for BTK, good oral bioavailability, and favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including the potential for off-target effects and the need for further optimization of dosing and administration regimens.
Orientations Futures
There are several future directions for the development of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine as a therapeutic agent. These include the evaluation of its efficacy in clinical trials for various types of cancer and autoimmune diseases, the identification of biomarkers that can predict response to treatment, and the development of combination therapies with other targeted agents. Additionally, further studies are needed to better understand the mechanism of action of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine and its potential side effects.
Méthodes De Synthèse
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form the intermediate 4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to form the final product N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine.
Applications De Recherche Scientifique
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
Formule moléculaire |
C20H24ClNO3 |
|---|---|
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H24ClNO3/c1-23-20-11-15(12-22-13-18-6-3-9-24-18)7-8-19(20)25-14-16-4-2-5-17(21)10-16/h2,4-5,7-8,10-11,18,22H,3,6,9,12-14H2,1H3 |
Clé InChI |
VHZAOPIREUQQHQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)

![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)


![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)